REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]2[C:9](=[C:10]([F:13])[C:11]=1F)[N:8]([C:14]1[CH:19]=[CH:18][C:17]([F:20])=[CH:16][CH:15]=1)[CH:7]=[C:6]([C:21]([OH:23])=[O:22])[C:5]2=[O:24].[CH3:25][N:26]1[CH2:31][CH2:30][NH:29][CH2:28][CH2:27]1>N1C=CC=CC=1>[F:1][C:2]1[CH:3]=[C:4]2[C:9](=[C:10]([F:13])[C:11]=1[N:29]1[CH2:30][CH2:31][N:26]([CH3:25])[CH2:27][CH2:28]1)[N:8]([C:14]1[CH:15]=[CH:16][C:17]([F:20])=[CH:18][CH:19]=1)[CH:7]=[C:6]([C:21]([OH:23])=[O:22])[C:5]2=[O:24]
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Name
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6,7,8-trifluoro-1,4-dihydro-4-oxo-1-(4-fluoro-phenyl)-quinoline-3-carboxylic acid
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Quantity
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3 g
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Type
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reactant
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Smiles
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FC=1C=C2C(C(=CN(C2=C(C1F)F)C1=CC=C(C=C1)F)C(=O)O)=O
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Name
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|
Quantity
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2.7 g
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Type
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reactant
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Smiles
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CN1CCNCC1
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Name
|
|
Quantity
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30 mL
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Type
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solvent
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Smiles
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N1=CC=CC=C1
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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DISTILLATION
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Details
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The solvent is distilled off in vacuo
|
Type
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FILTRATION
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Details
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the precipitate is filtered off cold with suction
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Type
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WASH
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Details
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washed with water
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Type
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DRY_WITH_MATERIAL
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Details
|
dried in vacuo over calcium chloride at 100° C.
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Type
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CUSTOM
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Details
|
recrystallized from glycol monomethyl ether
|
Name
|
|
Type
|
|
Smiles
|
FC=1C=C2C(C(=CN(C2=C(C1N1CCN(CC1)C)F)C1=CC=C(C=C1)F)C(=O)O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |